3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034504-16-8
VCID: VC7446928
InChI: InChI=1S/C18H19F2N3O/c19-16-2-1-14(11-17(16)20)18(24)22-12-13-5-9-23(10-6-13)15-3-7-21-8-4-15/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,22,24)
SMILES: C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=NC=C3
Molecular Formula: C18H19F2N3O
Molecular Weight: 331.367

3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

CAS No.: 2034504-16-8

Cat. No.: VC7446928

Molecular Formula: C18H19F2N3O

Molecular Weight: 331.367

* For research use only. Not for human or veterinary use.

3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide - 2034504-16-8

Specification

CAS No. 2034504-16-8
Molecular Formula C18H19F2N3O
Molecular Weight 331.367
IUPAC Name 3,4-difluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide
Standard InChI InChI=1S/C18H19F2N3O/c19-16-2-1-14(11-17(16)20)18(24)22-12-13-5-9-23(10-6-13)15-3-7-21-8-4-15/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,22,24)
Standard InChI Key GWJYKQWTCWESNW-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3,4-difluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide. Its molecular formula is C₁₈H₁₉F₂N₃O, with a molecular weight of 347.36 g/mol. The structure comprises three key components:

  • A 3,4-difluorobenzamide group, which enhances electrophilicity and binding affinity due to fluorine’s electron-withdrawing effects .

  • A piperidin-4-ylmethyl linker, providing conformational flexibility and facilitating interactions with hydrophobic protein pockets .

  • A pyridin-4-yl substituent, which contributes to hydrogen bonding and π-π stacking interactions in biological systems .

Comparative Analysis with Structural Analogs

Key differences between this compound and its analogs lie in the positional isomerism of the pyridine ring and halogen substitutions:

Property3,4-Difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide3,4-Dichloro Analogue Pyridin-2-yl Analog
Molecular FormulaC₁₈H₁₉F₂N₃OC₁₈H₁₉Cl₂N₃OC₁₈H₁₉F₂N₃O
Molecular Weight347.36 g/mol364.3 g/mol347.36 g/mol
Halogen Substitution3,4-Difluoro3,4-Dichloro3,4-Difluoro
Pyridine Position4-position2-position2-position

The pyridin-4-yl group in this compound likely alters its solubility and target selectivity compared to pyridin-2-yl analogs, as the nitrogen’s position affects hydrogen-bonding potential .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Piperidine Functionalization: The piperidine ring is substituted at the 1-position with pyridin-4-yl via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination .

  • Benzamide Formation: The 3,4-difluorobenzoic acid is activated (e.g., via thionyl chloride) and coupled to the piperidin-4-ylmethylamine intermediate using standard amide-bond-forming reagents like HATU or EDCI .

Example Reaction Conditions:

  • Pyridin-4-yl Introduction: Reacting 4-(aminomethyl)piperidine with 4-bromopyridine in the presence of Pd(OAc)₂ and Xantphos at 100°C .

  • Amide Coupling: 3,4-Difluorobenzoic acid (1.2 eq), HATU (1.5 eq), DIPEA (3 eq) in DMF at 25°C for 12 hours.

Industrial-Scale Challenges

  • Regioselectivity: Ensuring exclusive substitution at the pyridine’s 4-position requires careful control of reaction kinetics and catalysts .

  • Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures is used to achieve >95% purity.

Physicochemical Properties

Thermodynamic and Solubility Data

While experimental data for this specific compound are unavailable, predictions based on analogs suggest:

  • logP: ~2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration) .

  • Aqueous Solubility: <10 μg/mL due to the aromatic fluorine and pyridine groups .

  • Melting Point: Estimated 180–190°C, consistent with rigid benzamide cores .

Spectroscopic Characteristics

  • ¹H NMR: Expected signals include δ 8.5–8.7 ppm (pyridine-H), δ 7.4–7.6 ppm (benzamide-H), and δ 3.1–3.4 ppm (piperidine-CH₂) .

  • MS (ESI+): Predicted [M+H]⁺ at m/z 348.4 .

Biological and Pharmacological Applications

Enzyme Inhibition

Structural analogs demonstrate inhibitory activity against kinases (e.g., JAK2, EGFR) and G-protein-coupled receptors (GPCRs) . The pyridin-4-yl group may enhance selectivity for receptors with larger hydrophobic pockets compared to pyridin-2-yl variants .

Industrial and Research Applications

Materials Science

The compound’s rigidity and fluorine content make it a candidate for liquid-crystal displays (LCDs) and high-performance polymers .

Chemical Probes

Used in fluorescence polarization assays to study protein-ligand interactions, leveraging its UV absorbance at 260–280 nm .

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